molecular formula C21H27BrO2 B13850988 6-Bromo Norgestrel

6-Bromo Norgestrel

Katalognummer: B13850988
Molekulargewicht: 391.3 g/mol
InChI-Schlüssel: YUROODRLMZASPG-CNIXEMJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo Norgestrel is a synthetic brominated derivative of norgestrel, a potent progestogen used in hormonal contraceptives and treatments for menstrual disorders. Its molecular formula is C₂₁H₂₇BrO₂, with a molecular weight of 391.34 g/mol . Structurally, it features a bromine atom substituted at the 6-position of the parent norgestrel molecule, a modification that may alter its receptor binding affinity, metabolic stability, and pharmacological activity.

As an intermediate in the synthesis of norgestrel impurities, 6-Bromo Norgestrel is primarily utilized in pharmaceutical research and development. It is described as a light yellow powder soluble in organic solvents such as chloroform and dimethyl sulfoxide (DMSO) .

Eigenschaften

Molekularformel

C21H27BrO2

Molekulargewicht

391.3 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S,17R)-6-bromo-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H27BrO2/c1-3-20-9-7-15-14-6-5-13(23)11-17(14)19(22)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19?,20+,21+/m1/s1

InChI-Schlüssel

YUROODRLMZASPG-CNIXEMJCSA-N

Isomerische SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(C[C@H]3[C@@H]1CC[C@]2(C#C)O)Br

Kanonische SMILES

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo Norgestrel typically involves the bromination of Norgestrel. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 6-Bromo Norgestrel follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically isolated as a light yellow powder.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo Norgestrel undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .

Wissenschaftliche Forschungsanwendungen

6-Bromo Norgestrel has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in hormone-related research.

    Medicine: Investigated for its potential use in developing new pharmaceutical agents, especially in the field of hormonal therapy.

    Industry: Utilized in the production of various chemical products and as a building block in organic synthesis

Wirkmechanismus

The mechanism of action of 6-Bromo Norgestrel is similar to that of Norgestrel. It binds to progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary. This binding slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge, thereby inhibiting ovulation and preventing pregnancy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Norgestrel

Norgestrel, the parent compound, is a racemic synthetic progestogen with clinical uses in contraception and endometriosis management. Key differences include:

  • Potency: Racemic norgestrel has approximately half the potency of its levo-isomer (levonorgestrel) due to enantiomeric activity differences .
  • Receptor Interactions: Norgestrel binds progesterone receptors (PRs) and modulates estrogen receptor (ER)-mediated pathways in breast cancer cells, increasing progesterone receptor levels . In contrast, 6-Bromo Norgestrel’s bromine substitution may sterically hinder receptor interactions, though specific data are lacking.
  • Neuroprotective Effects: Norgestrel exhibits neuroprotective properties in retinal degeneration models by activating progesterone receptor membrane complex 1 (PGRMC1) and reducing oxidative stress . The brominated derivative’s role in such pathways remains unexplored.
Table 1: Structural and Pharmacological Comparison
Property Norgestrel 6-Bromo Norgestrel
Molecular Formula C₂₁H₂₈O₂ C₂₁H₂₇BrO₂
Molecular Weight 312.45 g/mol 391.34 g/mol
Key Modification None Bromine at 6-position
Primary Use Contraception, therapy Research intermediate
Receptor Specificity PR, ER-mediated Undocumented

Comparison with Other Progestogens

Gestodene
  • Structural Differences: Gestodene shares a 17α-ethinyl group with norgestrel but lacks bromination.
  • Potency : Both compounds stimulate MCF-7 breast cancer cell proliferation at similar concentrations (10⁻⁹ M), but gestodene’s unique receptor interactions may confer distinct clinical risks .
Norethisterone and Norethynodrel
  • Potency: Norgestrel is 10× more potent than norethisterone in delaying menstruation and suppressing ovulation . Subcutaneous norgestrel is 80× more potent than norethisterone in the Clauberg assay .
  • Mechanism: Unlike norethynodrel (which exhibits estrogenic activity), norgestrel’s effects are purely progestational, resembling natural progesterone in endometrial cytology .
Table 2: Relative Potency of Progestogens
Compound Relative Potency (vs. Progesterone) Key Clinical Use
Norgestrel 9× (subcutaneous) Contraception
Levonorgestrel 18× (subcutaneous) Emergency contraception
Norethisterone Menstrual disorders
Gestodene Comparable to norgestrel Contraception

Brominated Analogues and Stability

  • However, 6-Bromo Norgestrel’s stability in biological systems is undocumented, though norgestrel itself is stable under standard storage conditions .

Q & A

Q. What are the recommended protocols for preparing stable solutions of 6-Bromo Norgestrel in aqueous and organic solvents?

  • Methodological Answer : 6-Bromo Norgestrel is sparingly soluble in aqueous buffers. For aqueous solutions, dissolve the compound first in dimethylformamide (DMF) and dilute with the buffer (e.g., PBS pH 7.2) to achieve a final solubility of ~0.25 mg/ml. For organic solvents, use ethanol (0.25 mg/ml), DMSO (5 mg/ml), or DMF (10 mg/ml). Purge solvents with inert gases to prevent oxidation. Avoid long-term storage of aqueous solutions (>24 hours) .

Q. How can researchers validate the purity of 6-Bromo Norgestrel batches for in vitro studies?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, referencing pharmacopeial standards (e.g., USP Levonorgestrel RS). Calibration curves with R² >0.99 ensure linearity. Confirm identity via infrared (IR) spectroscopy and compare retention times to certified reference materials (CAS 6533-00-2) .

Q. What experimental controls are essential when studying 6-Bromo Norgestrel’s effects on gene expression in retinal cells?

  • Methodological Answer : Include DMSO vehicle controls matched to treatment concentrations. Use serum-starved cells to minimize confounding growth factors. For qPCR, normalize target gene expression (e.g., fractalkine) to housekeeping genes (e.g., GAPDH) using the 2^(-ΔΔC(T)) method. Validate primer efficiency (90–110%) and perform technical replicates (n=3) to ensure reproducibility .

Advanced Research Questions

Q. How does 6-Bromo Norgestrel modulate microglial-driven retinal degeneration, and what mechanisms resolve contradictory findings in pro-inflammatory vs. anti-inflammatory outcomes?

  • Methodological Answer : Norgestrel upregulates fractalkine-CX3CR1 signaling, shifting microglia from M1 (pro-inflammatory) to M2 (anti-inflammatory) states. Discrepancies arise from dosage (e.g., 20 μM vs. lower doses) and model systems (e.g., rd10 mice vs. in vitro 661W cells). Resolve contradictions by standardizing treatment duration (6–24 h), measuring nitric oxide (NO) via Griess assay, and validating with immunofluorescence for CD68 (M1) and MRC1 (M2) markers .

Q. What role do progesterone receptor membrane complexes (PGRMCs) play in 6-Bromo Norgestrel’s neuroprotective effects, and how can their activity be experimentally dissected?

  • Methodological Answer : PGRMC1 is critical for mediating Norgestrel’s effects. Use siRNA knockdown or inhibitors (e.g., AG205) in 661W photoreceptor cells to block PGRMC1. Assess nuclear trafficking via immunofluorescence and confirm functional outcomes with TUNEL assays for apoptosis. In vivo, compare retinal ROS levels in PGRMC1-deficient vs. wild-type mice using dihydroethidium (DHE) staining .

Q. How can researchers address variability in 6-Bromo Norgestrel’s pharmacokinetic profiles across different in vivo models?

  • Methodological Answer : Quantify protein binding using equilibrium dialysis or spectroscopy (e.g., fluorescence quenching with HSA). Thermodynamic parameters (ΔG, ΔH) reveal binding spontaneity and forces (e.g., hydrogen bonding). Compare biodistribution in rd10 mice vs. wild-type using radiolabeled Norgestrel and LC-MS/MS for tissue-specific quantification .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling dose-dependent vs. time-dependent effects of 6-Bromo Norgestrel in retinal degeneration studies?

  • Methodological Answer : Employ multivariate ANOVA to isolate dose (e.g., 10–50 μM) and time (6–48 h) effects. Use post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. For nonlinear relationships (e.g., ROS burst kinetics), apply sigmoidal curve fitting. Report effect sizes (Cohen’s d) to clarify biological significance .

Q. How can conflicting results on 6-Bromo Norgestrel’s solubility in polar solvents be resolved for reproducible assay design?

  • Methodological Answer : Precipitate studies using dynamic light scattering (DLS) can identify aggregation thresholds. Compare batch-to-blot variability by testing commercial sources (e.g., Sigma vs. USP standards). Solubility parameters (logP ~3.5) predict compatibility with solvents; validate experimentally via nephelometry .

Tables for Key Parameters

Parameter Recommended Value Method Reference
Solubility in DMSO5 mg/mlGravimetric analysis
qPCR Normalization2^(-ΔΔC(T)) methodLivak & Schmittgen protocol
PGRMC1 Inhibition10 μM AG205, 24 h pre-treatmentImmunofluorescence
HSA Binding Affinity (Kd)2.1 × 10⁴ M⁻¹Fluorescence quenching

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.